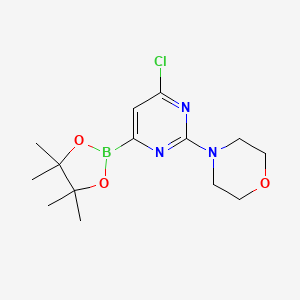
3-Chloro-5-methoxy-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-methoxy-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine and methoxy groups in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-5-methoxy-1,2,4-triazine can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloro-6-methoxy-1,3,5-triazine with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dioxane or dichloroethane and a base like sodium carbonate . The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-Chloro-5-methoxy-1,2,4-triazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The chlorine atom in the triazine ring is particularly reactive and can be replaced by other nucleophiles such as amines, thiols, and alkoxides .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines and thiols are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce additional functional groups into the triazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted triazines with potential biological activity .
科学研究应用
3-Chloro-5-methoxy-1,2,4-triazine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Chloro-5-methoxy-1,2,4-triazine varies depending on its application. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer research, it targets specific molecular pathways involved in cell proliferation and apoptosis .
相似化合物的比较
3-Chloro-5-methoxy-1,2,4-triazine can be compared with other triazine derivatives such as:
2,4-Dichloro-6-methoxy-1,3,5-triazine: Similar in structure but with different reactivity due to the presence of an additional chlorine atom.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains two methoxy groups, which influence its chemical properties and reactivity.
2,4,6-Triamino-1,3,5-triazine (Melamine): Widely used in the production of resins and plastics, with different applications compared to this compound.
The unique combination of chlorine and methoxy groups in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C4H4ClN3O |
|---|---|
分子量 |
145.55 g/mol |
IUPAC 名称 |
3-chloro-5-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C4H4ClN3O/c1-9-3-2-6-8-4(5)7-3/h2H,1H3 |
InChI 键 |
FNXRXBQTZOFONQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=NC(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



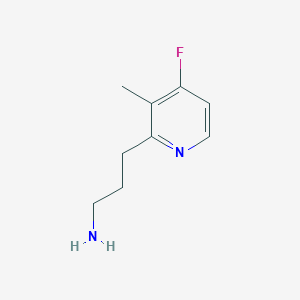
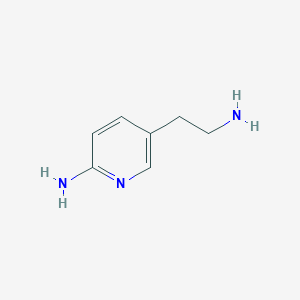
![5,6,7,8-Tetrahydronaphtho[2,3-D][1,3]dioxol-5-amine](/img/structure/B14854995.png)
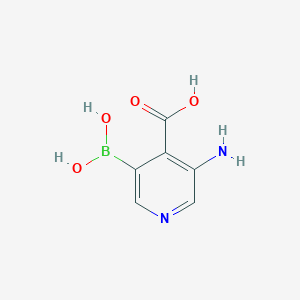
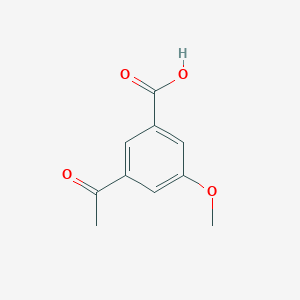
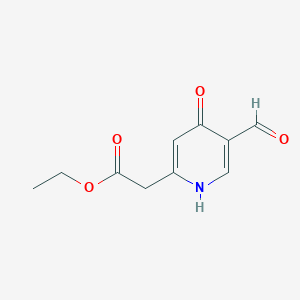
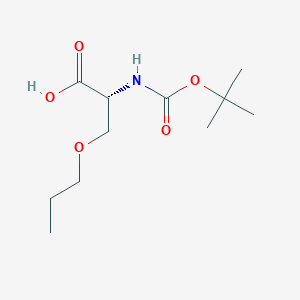
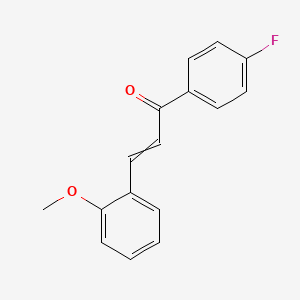

![3-(Benzo[d]furan-2-yl)acrylic acid methyl ester](/img/structure/B14855030.png)


